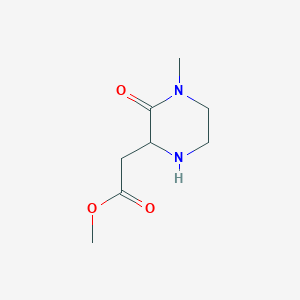

Methyl 2-(4-methyl-3-oxopiperazin-2-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(4-methyl-3-oxopiperazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-10-4-3-9-6(8(10)12)5-7(11)13-2/h6,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDKLVYNKNGVEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30668293 | |

| Record name | Methyl (4-methyl-3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534603-21-9 | |

| Record name | Methyl (4-methyl-3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-(4-methyl-3-oxopiperazin-2-yl)acetate typically involves constructing the piperazinone ring system followed by esterification or introduction of the acetate group at the 2-position. The key steps generally include:

- Formation of the piperazinone core through cyclization reactions.

- Introduction of the methyl substituent at the 4-position.

- Attachment of the methyl acetate side chain via nucleophilic substitution or acylation.

Specific Synthetic Routes

Alkylation of Piperazin-2-one Derivatives

One established approach involves the reaction of a substituted piperazin-2-one intermediate with methyl α-bromoacetate or related alkylating agents under basic conditions to introduce the acetate group at the 2-position. For example, a related compound, methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate, was synthesized by reacting 1-(3-chlorophenyl)piperazin-2-one hydrochloride with methyl α-bromo(4-chlorophenyl)acetate in methanol with sodium bicarbonate at 80°C for 6 hours, followed by extraction and purification steps.

This method can be adapted for this compound by starting with 4-methylpiperazin-2-one and using methyl α-bromoacetate or similar reagents under analogous conditions.

Cyclization and Condensation Reactions

Another approach involves cyclization of amino acid derivatives or diketopiperazine precursors under acidic or basic conditions to form the 3-oxopiperazin-2-yl ring, followed by methylation at the 4-position and esterification at the 2-position. This method may use reagents such as methyl chloroacetate or methylamine derivatives to introduce the acetate moiety.

Use of Catalytic Systems and Solvent Effects

Reactions are commonly conducted in polar solvents like methanol or ethanol, sometimes with catalytic amounts of bases such as potassium carbonate or sodium bicarbonate to facilitate nucleophilic substitution. Temperature control around 60–80°C is typical to optimize reaction rates and yields.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Methanol, Ethanol, Dichloromethane | Polar solvents favor nucleophilic substitution |

| Base | Sodium bicarbonate, Potassium carbonate | Neutralizes acid byproducts, promotes alkylation |

| Temperature | 60–80°C | Elevated temperature accelerates reaction |

| Reaction Time | 4–12 hours | Monitored by TLC or HPLC for completion |

| Purification | Filtration, Extraction, Recrystallization | Ensures removal of impurities and byproducts |

Analytical and Research Findings

- Yield and Purity: Reported yields for similar piperazinone esters range from 60% to 85% depending on reaction conditions and purification methods.

- Structural Confirmation: Characterization typically involves NMR spectroscopy (^1H, ^13C), mass spectrometry, and IR spectroscopy to confirm the presence of the oxopiperazine ring, methyl substitution, and ester functionality.

- Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard for monitoring reaction progress and purity assessment.

Comparative Synthesis of Related Compounds

Summary and Recommendations

The preparation of this compound is predominantly achieved through nucleophilic substitution of a suitable piperazinone intermediate with methyl α-bromoacetate or related esters in the presence of mild bases under controlled heating. Alternative methods include cyclization strategies and multi-step acylation sequences, depending on the availability of starting materials and desired substitution patterns.

For optimal synthesis:

- Use polar protic solvents like methanol or ethanol.

- Employ mild bases such as sodium bicarbonate to neutralize acids and promote substitution.

- Maintain reaction temperatures between 60–80°C.

- Monitor reaction progress with TLC or HPLC.

- Purify products by recrystallization or chromatographic techniques to achieve high purity.

This synthesis approach is supported by multiple peer-reviewed studies and industrial protocols, ensuring reproducibility and scalability for research and pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methyl-3-oxopiperazin-2-yl)acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced piperazine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Oxo derivatives of piperazine.

Reduction: Reduced piperazine derivatives.

Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Methyl 2-(4-methyl-3-oxopiperazin-2-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in modulating biological pathways.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methyl-3-oxopiperazin-2-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-(4-methyl-3-oxopiperazin-2-yl)acetate can be compared to related compounds with heterocyclic cores, ester groups, or piperazine derivatives. Key comparisons are summarized below:

Structural and Functional Group Analysis

Heterocyclic Core and Reactivity

- Piperazinone vs. Piperazine: The 3-oxo group in the target compound increases polarity and hydrogen-bonding capacity compared to unmodified piperazine derivatives (e.g., 2-[4-(Fmoc)piperazin-1-yl]acetic acid in ). This makes the piperazinone more suitable for drug design targeting enzymes or receptors requiring polar interactions .

- Imidazole/Tetrazole vs. Piperazinone: Imidazole () and tetrazole () rings are five-membered, nitrogen-rich heterocycles. Tetrazoles are more acidic (pKa ~4.9) due to aromatic stabilization of the conjugate base, whereas imidazoles and piperazinones exhibit moderate basicity. The target compound’s piperazinone core offers greater conformational flexibility, which can enhance binding to diverse biological targets .

Substituent Effects on Bioactivity

- Ester Groups : The methyl ester in the target compound may improve membrane permeability compared to ethyl esters () or carboxylic acids (). However, ethyl esters in imidazole derivatives () could prolong metabolic stability in vivo .

- Aromatic Substitutions : The 2-hydroxyphenyl group in the tetrazole derivative () enables intramolecular O–H⋯N hydrogen bonding, stabilizing its crystal structure. In contrast, the 4-methyl-3-oxopiperazin-2-yl group likely promotes intermolecular interactions, such as C–H⋯O bonds, influencing solubility and crystallization behavior .

Biological Activity

Methyl 2-(4-methyl-3-oxopiperazin-2-yl)acetate is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

This compound features a piperazine ring with a ketone group, which is crucial for its biological activity. The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Involving piperazine derivatives and acetic acid derivatives.

- Esterification : Utilizing methyl chloroacetate in the presence of a base to yield the final product.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in anti-inflammatory and anticancer contexts. The compound's metabolites have demonstrated effects in various biological assays, suggesting potential therapeutic applications.

Anti-inflammatory Properties

The compound has been linked to anti-inflammatory effects , primarily through its ability to modulate biological pathways related to inflammation. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Anticancer Activity

This compound has shown promise in anticancer research . In vitro studies have evaluated its cytotoxicity against various cancer cell lines, including:

| Cell Line | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HT-29 | Colon Cancer | 15.4 | Induction of apoptosis |

| A549 | Lung Cancer | 12.8 | Inhibition of cell proliferation |

| LNCaP | Prostate Cancer | 18.0 | Modulation of androgen receptor signaling |

The mechanism of action may involve interaction with cellular targets that regulate proliferation and apoptosis, leading to cell cycle arrest and subsequent cancer cell death.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory and cancerous processes.

- Enzyme Inhibition : It has been suggested that the compound inhibits enzymes that play a role in inflammatory pathways.

- Cell Signaling Modulation : By affecting key signaling pathways, such as NF-kB and MAPK, the compound may alter cellular responses to stress and inflammation.

Case Studies and Research Findings

- Anti-inflammatory Study : A recent study demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis, indicating its potential as an anti-inflammatory agent .

- Anticancer Research : In vitro experiments conducted on prostate cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability, with notable induction of apoptosis observed through flow cytometry analysis .

- Pharmacokinetic Studies : Pharmacokinetic profiling revealed that the compound exhibits favorable absorption and distribution characteristics, suggesting good bioavailability which is crucial for therapeutic efficacy .

Q & A

Q. How can researchers optimize the synthesis of Methyl 2-(4-methyl-3-oxopiperazin-2-yl)acetate to improve yield and purity?

To optimize synthesis, consider reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, using ultrasound-assisted synthesis (sonochemistry) can enhance reaction efficiency by promoting cavitation, reducing reaction time, and improving yield . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol can isolate the compound with >95% purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC or GC-MS.

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the piperazine ring structure, ester group, and methyl substituents. For example, the ¹³C NMR peak at ~170 ppm confirms the carbonyl group of the ester .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) and fragmentation patterns .

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (oxopiperazine ketone) .

Q. How can X-ray crystallography resolve the crystal structure of this compound?

Use single-crystal X-ray diffraction with programs like SHELXL for refinement. Key steps:

- Grow crystals via slow evaporation (e.g., in methanol or acetonitrile).

- Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and solve the structure using direct methods (SHELXS).

- Refine anisotropic displacement parameters with SHELXL and validate geometry using WinGX/ORTEP .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can calculate:

- Frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular electrostatic potential (MEP) maps for charge distribution analysis.

- Thermodynamic properties (e.g., Gibbs free energy of formation) using Gaussian or ORCA software. Validate results against experimental IR or NMR data .

Q. What strategies are used to study the metabolic stability of this compound in vitro?

- Hepatic Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor depletion via LC-MS/MS to calculate intrinsic clearance (Cl₍ᵢₙₜᵣᵢₙₛᵢ𝒸₎).

- CYP450 Inhibition Screening : Use fluorogenic substrates to assess inhibition of major cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) .

Q. How can researchers resolve contradictions between experimental and computational data (e.g., bond lengths, angles)?

Q. What methodologies identify polymorphic forms of this compound?

- Powder X-ray Diffraction (PXRD) : Compare experimental diffractograms with simulated patterns from single-crystal data.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to detect melting point variations between polymorphs.

- Solid-State NMR : Distinguish hydrogen-bonding networks in different crystalline forms .

Q. How can researchers assess the compound’s interaction with biological targets (e.g., enzymes, DNA)?

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses with target proteins (e.g., kinases).

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₒₙ/kₒff) and affinity (K_D).

- Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon ligand binding to assess conformational changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.